molecular formula C7H7ClIN B1592888 5-Chloro-3-iodo-2-methylaniline CAS No. 870606-29-4

5-Chloro-3-iodo-2-methylaniline

Cat. No. B1592888
M. Wt: 267.49 g/mol
InChI Key: HQLVDQVRDDXAPF-UHFFFAOYSA-N
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Patent
US07846959B2

Procedure details

To a solution of 1,1-dimethylethyl (5-chloro-3-iodo-2-methylphenyl)carbamate (5 g, 13.6 mmol) in dichloromethane (50 mL) was added trifluoroacetic acid (10 mL). The solution was stirred at ambient temperature for 2 hours, then concentrated in-vacuo. The resultant residue was partitioned between saturated sodium bicarbonate and ethyl acetate. The aqueous portion was extracted twice with ethyl acetate. The combined organic portions were washed with brine, dried over sodium sulfate, filtered and concentrated in-vacuo to afford an orange residue which was purified by column chromatography (silica gel, 5% ethyl acetate in hexane). The product was isolated to afford 3.05 g, 11.4 mmol (84%) of 5-chloro-3-iodo-2-methylaniline as a yellow solid. 1H NMR (400 MHz, CDCl3): 7.26 (d, 1H), 6.64 (d, 1H), 3.78 (br s, 2H), 2.28 (s, 3H); MS (EI) for C7H7ClIN: 268 (MH+).
Name
1,1-dimethylethyl (5-chloro-3-iodo-2-methylphenyl)carbamate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([I:17])[C:5]([CH3:16])=[C:6]([NH:8]C(=O)OC(C)(C)C)[CH:7]=1.FC(F)(F)C(O)=O>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([I:17])[C:5]([CH3:16])=[C:6]([CH:7]=1)[NH2:8]

Inputs

Step One
Name
1,1-dimethylethyl (5-chloro-3-iodo-2-methylphenyl)carbamate
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C1)NC(OC(C)(C)C)=O)C)I
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was partitioned between saturated sodium bicarbonate and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic portions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to afford an orange residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 5% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
The product was isolated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=C(N)C1)C)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.4 mmol
AMOUNT: MASS 3.05 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.